molecular formula C7H7ClN2S B3375617 4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine CAS No. 111896-68-5

4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine

Cat. No.: B3375617
CAS No.: 111896-68-5
M. Wt: 186.66 g/mol
InChI Key: IHWHZUYYJJSKAF-UHFFFAOYSA-N
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Description

4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine is a heterocyclic compound with a molecular formula of C7H7ClN2S. This compound is characterized by its unique structure, which includes a thiopyrano ring fused to a pyrimidine ring, and a chlorine atom at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyrimidine with a thiol compound in the presence of a base, leading to the formation of the thiopyrano ring . The reaction conditions often involve heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Properties

IUPAC Name

4-chloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2S/c8-7-6-5(9-4-10-7)2-1-3-11-6/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWHZUYYJJSKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NC=N2)Cl)SC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501223806
Record name 4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501223806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111896-68-5
Record name 4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111896-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501223806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6H,7H,8H-thiopyrano[3,2-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine
Reactant of Route 2
4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine
Reactant of Route 3
4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine
Reactant of Route 4
4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine
Reactant of Route 5
4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine
Reactant of Route 6
4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine

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